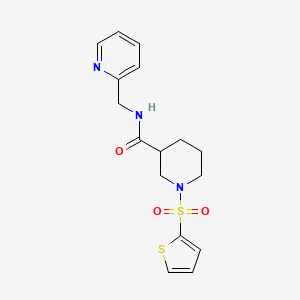![molecular formula C18H16N2O3S2 B4726482 N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4726482.png)
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide
描述
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide, commonly known as TSPO ligand, is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in the outer mitochondrial membrane of various cells, including those in the brain, heart, and immune system.
作用机制
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand binds to this compound in the outer mitochondrial membrane and modulates its activity. This compound is involved in various biological processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound ligand has been shown to modulate these processes by altering the conformation and activity of this compound. The exact mechanism of action of this compound ligand is not fully understood, but it is thought to involve the regulation of mitochondrial function and cellular energy metabolism.
Biochemical and Physiological Effects:
This compound ligand has been shown to have various biochemical and physiological effects. It has been shown to modulate mitochondrial function and cellular energy metabolism, which may have implications for the treatment of metabolic disorders, such as diabetes and obesity. This compound ligand has also been shown to modulate immune function and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Additionally, this compound ligand has been shown to modulate neuronal function and neurotransmitter release, which may have implications for the treatment of neurological and psychiatric disorders.
实验室实验的优点和局限性
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand has several advantages for lab experiments. It has high affinity and selectivity for this compound, which allows for specific modulation of this compound activity. It is also relatively easy to synthesize and purify, which makes it accessible for use in a wide range of experiments. However, there are also limitations to the use of this compound ligand in lab experiments. It has limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the exact mechanism of action of this compound ligand is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand. One area of research is the development of new this compound ligands with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the role of this compound in various biological processes, including neuroinflammation, cancer, and cardiovascular disease. Additionally, this compound ligand may have potential applications in the development of new diagnostic and therapeutic agents for various diseases. Overall, the study of this compound ligand has the potential to provide new insights into the role of this compound in health and disease and to facilitate the development of new treatments for various pathological conditions.
科学研究应用
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for this compound, which is upregulated in various pathological conditions, including neuroinflammation, cancer, and cardiovascular disease. This compound ligand has been used as a tool to image and quantify this compound expression in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has also been used to modulate this compound activity in vitro and in vivo to investigate the role of this compound in various biological processes.
属性
IUPAC Name |
N-(3-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-4-2-5-16(12-13)19-18(21)14-7-9-15(10-8-14)20-25(22,23)17-6-3-11-24-17/h2-12,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGVMWGRYJQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)

![ethyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B4726430.png)



![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4726468.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4726475.png)
![N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4726476.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B4726487.png)
![2-(2-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4726496.png)